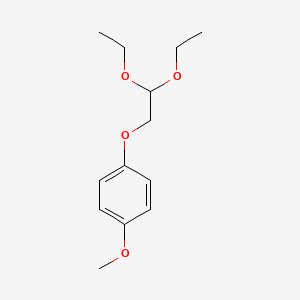








|
REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16]Cl)[CH3:13]>O>[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16][O:11][C:8]1[CH:9]=[CH:10][C:5]([O:4][CH3:3])=[CH:6][CH:7]=1)[CH3:13] |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CCl)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring to a temperature in the range from 90° to 100° C. until a clear solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature in the range from 90° to 100° C.
|
|
Type
|
CUSTOM
|
|
Details
|
was removed from the flask as an azeotrope with chloroacetaldehyde diethylacetal
|
|
Type
|
CUSTOM
|
|
Details
|
the water and acetal were separated
|
|
Type
|
DISTILLATION
|
|
Details
|
Azeotropic distillation
|
|
Type
|
CUSTOM
|
|
Details
|
reached 140°-150° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for a further 6 hr
|
|
Duration
|
6 h
|
|
Type
|
ADDITION
|
|
Details
|
Water (200 ml) was added to the cooled mixture which
|
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted with chloroform (2×200 ml)
|
|
Type
|
WASH
|
|
Details
|
The chloroform extracts were washed with aqueous 2N sodium hydroxide (100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted phenols
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the chloroform layer was dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed by distillation under reduced pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was distilled under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(COC1=CC=C(C=C1)OC)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 45.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 47.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |